molecular formula C12H15N B119156 n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine CAS No. 56862-28-3

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Cat. No. B119156
CAS RN: 56862-28-3
M. Wt: 173.25 g/mol
InChI Key: UUFAJPMQSFXDFR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Norselegiline, is a member of amphetamines . It has the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It’s not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

Propargylamines, a class of compounds to which this compound belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The IUPAC name of this compound is (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Based on the literature review, very few articles have been published on this compound . More research is needed to fully understand its chemical reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.25 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Neurodegenerative Disease Treatment

n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine: is a propargylamine derivative with significant implications in neurodegenerative disease treatment. It acts as a monoamine oxidase-B (MAO-B) inhibitor, which is particularly effective against diseases like Parkinson’s and Alzheimer’s . The compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and stabilize mitochondrial membranes, independent of MAO-B inhibition .

Antiapoptotic Applications

The antiapoptotic function of this compound is noteworthy. It has been found to have a neuroprotective treatment effect, which is crucial for diseases that involve neuronal cell death . This property makes it a candidate for symptomatic treatment in various neurodegenerative conditions.

Diabetes Management

As a MAO-B inhibitor, n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine has also been used in the management of type 1 diabetes. It helps in mitigating the cardiovascular complications associated with diabetes, providing a multifaceted approach to diabetes care .

Cancer Therapy

In cancer research, this compound has shown promise due to its inhibitory properties against lysine-specific demethylase-1 (LSD-1). When used alongside chemotherapeutic agents, it enhances LSD-1 inhibition, leading to induced senescence and growth inhibition in cancer cells . Additionally, it has been identified to inhibit proline-5-carboxylate reductase-1 (PYCR1), offering another avenue for cancer treatment .

Synthesis of Pharmaceutical Compounds

The solvent-free synthesis of propargylamines, including n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine , is a green chemistry approach that is gaining traction. This method is relevant for the production of pharmaceutical compounds, as it avoids the use of harmful solvents and promotes environmental sustainability .

Enantiopure Drug Synthesis

This compound is also pivotal in the synthesis of enantiopure drugs. The asymmetric biocatalysis process utilizes this compound to produce ®-1-phenylpropan-2-amine from prochiral substrates, which is a key step in manufacturing enantiomerically pure pharmaceuticals .

Neurorestorative Activities

Apart from its neuroprotective effects, n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine has demonstrated neurorestorative activities. This includes promoting neuronal growth and recovery, which is particularly beneficial in the context of brain injuries or chronic neurodegenerative diseases .

Anti-Alzheimer’s Disease Activities

Hybrid molecules of rasagiline, which contain the propargylamine group, have been found to exhibit anti-Alzheimer’s disease activities. This suggests that derivatives of n-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine could be potent agents in the fight against Alzheimer’s disease .

properties

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315731
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56862-28-3
Record name Desmethylselegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56862-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLSELEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 2
Reactant of Route 2
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 3
Reactant of Route 3
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 4
Reactant of Route 4
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 5
Reactant of Route 5
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 6
Reactant of Route 6
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.